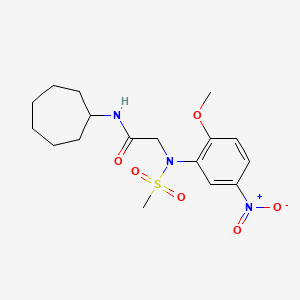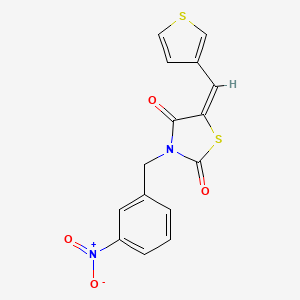![molecular formula C50H36N6O2 B5130080 N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide), also known as PQQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PQQ belongs to the class of quinazoline derivatives and has been found to possess antioxidant, neuroprotective, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) is not fully understood. However, it has been suggested that N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may exert its neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to possess a number of biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis, which is the process by which new mitochondria are produced in cells. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has also been shown to increase the production of ATP, the primary source of energy for cells. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to increase the activity of several enzymes involved in the electron transport chain, which is the process by which cells produce ATP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in lab experiments is its relatively low toxicity. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to have no toxic effects on cells at concentrations up to 100 μM. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) is stable in solution and can be easily synthesized in the lab. However, one limitation of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) at high concentrations.
Direcciones Futuras
There are several future directions for research on N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide). One area of interest is the potential use of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may have applications in the treatment of other conditions such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) involves the reaction of 2-phenylacetic acid with 2-nitrobenzaldehyde to form 2-(2-nitrobenzyl)phenylacetic acid. This intermediate is then reduced to 2-(2-aminobenzyl)phenylacetic acid, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide). The overall yield of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) synthesis is around 10%.
Aplicaciones Científicas De Investigación
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been extensively studied for its potential therapeutic applications. It has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has also been found to possess antioxidant properties and has been shown to protect against oxidative stress-induced cell damage. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36N6O2/c57-45(29-33-13-5-1-6-14-33)51-39-25-27-43-41(31-39)47(35-17-9-3-10-18-35)55-49(53-43)37-21-23-38(24-22-37)50-54-44-28-26-40(52-46(58)30-34-15-7-2-8-16-34)32-42(44)48(56-50)36-19-11-4-12-20-36/h1-28,31-32H,29-30H2,(H,51,57)(H,52,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFGJIWVBPWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)CC8=CC=CC=C8)C(=N6)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)



![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)